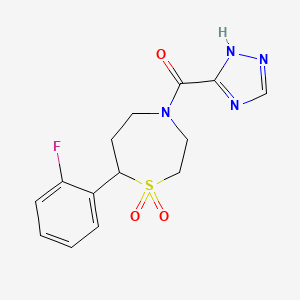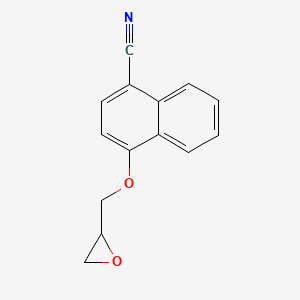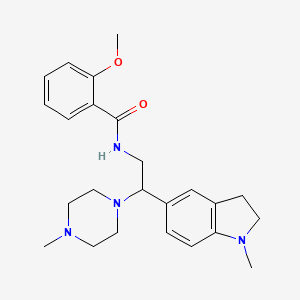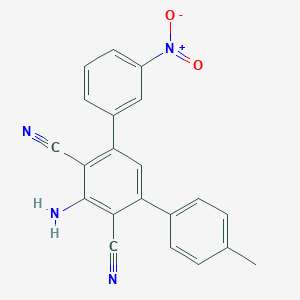![molecular formula C17H16N2O3S B2994049 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1797696-79-7](/img/structure/B2994049.png)
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It is of interest in the treatment of both breast and prostate cancer .
Synthesis Analysis
The synthesis of this compound involves the preparation and activation of isoquinolin-1 (2 H )-ones . The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Molecular Structure Analysis
The molecular structure of this compound is C23H20N2O5S . The tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket and interacts favorably with surrounding residues .Chemical Reactions Analysis
The compound shows a high inhibition selectivity that originates from the different binding modes, namely “Inward” and “Outward,” of this compound series in AKR1C3 and AKR1C2, respectively .Physical And Chemical Properties Analysis
The compound has an average weight of 436.48 and a monoisotopic weight of 436.10929245 . It has a chemical formula of C23H20N2O5S .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole, as a chemical compound, plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the synthesis of imidazo[2,1-a]isoquinolines, which share a structural similarity to the compound , has been reported to utilize hypervalent iodine(III) reagents. These compounds exhibit a range of biological activities, including anti-inflammatory, antiviral, and local anesthetic properties, highlighting the potential of such structures in drug development (Hou, Wang, Huang, & Chen, 2004).
Role in Biological Systems
The compound's structural features, particularly the sulfonyl and isoxazole groups, are reminiscent of those found in biologically active molecules. For example, sulfonamides represent a significant class of drugs with diverse pharmacological effects, including antibacterial, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group, as part of hybrid compounds incorporating various organic scaffolds, underscores the potential of this compound in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Catalysis and Synthetic Applications
In synthetic chemistry, compounds with sulfonyl groups, akin to the one , are employed as catalysts or intermediates in various reactions, including the synthesis of nitrogen-containing heterocycles. These reactions are crucial for creating compounds with potential therapeutic applications, demonstrating the compound's significance in facilitating complex organic transformations (Khaligh, 2014).
Potential Anticancer Applications
The structural motifs present in this compound, particularly the isoquinoline and sulfonyl components, are found in compounds with anticancer activities. Research into tetrahydroisoquinoline derivatives, for example, has shown significant potential in developing novel anticancer drugs, with certain compounds displaying potent cytotoxicity against various cancer cell lines. This suggests that with further modification and study, derivatives of the compound could have applications in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, which can lead to the suppression of growth in certain cancer cell lines .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate
Result of Action
The compound’s action results in the inhibition of AKR1C3 metabolism, which can effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonylmethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-23(21,12-16-15-7-3-4-8-17(15)22-18-16)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRESATMQJTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)



![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)
![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
